molecular formula C8H9N2NaO3S B1663599 Sulfacetamide sodium CAS No. 127-56-0

Sulfacetamide sodium

Cat. No. B1663599
CAS RN: 127-56-0
M. Wt: 237.23 g/mol
InChI Key: PQMSFAORUFMASU-UHFFFAOYSA-M
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Description

Sulfacetamide Sodium is a sulfonamide antibiotic that is used topically to treat skin infections and orally for urinary tract infections . It is also used in ophthalmic solutions for the treatment of eye infections . The active ingredient is represented by the following structural formula: Chemical name: N -Sulfanilylacetamide monosodium salt monohydrate .


Synthesis Analysis

Sulfacetamide is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . It is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .


Molecular Structure Analysis

The molecular formula of Sulfacetamide Sodium is C8H9N2NaO3S . The structural formula is represented as N -Sulfanilylacetamide monosodium salt monohydrate .


Chemical Reactions Analysis

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . The inhibited reaction is necessary in these organisms for the synthesis of folic acid .


Physical And Chemical Properties Analysis

Sulfacetamide Sodium is a white, odorless, bitter, crystalline powder that is very soluble in water . It is stable under normal temperatures and pressures . It has a melting point of 263-265°C .

Scientific Research Applications

Dermatological Applications

Sulfacetamide sodium is significant in dermatology, particularly for treating inflammatory facial dermatoses. Its efficacy is often enhanced when used in combination with sulfur, exhibiting a synergistic effect. This combination has been effective in treating conditions like pustular acne and severe, refractory seborrheic dermatitis, and has recently been reported as effective concomitant therapy for perioral dermatitis (Wolf & Silapunt, 2015) (Olansky, 1977).

Ophthalmic Research

In ophthalmology, sulfacetamide sodium is prominent for treating eye infections. A notable study focused on the development and validation of a UV spectrometric method for simultaneously assaying sulfacetamide sodium and its major degradation product, sulfanilamide, in ophthalmic preparations. This method proved to be accurate and precise, making it valuable for assessing the stability and efficacy of ophthalmic formulations containing sulfacetamide sodium (Ahmed, Anwar, Sheraz, & Ahmad, 2017).

Electrophysical Properties in Bacterial Cells

Research exploring the impact of sulfacetamide sodium on the electrophysical properties of bacterial cells has been conducted. One study investigated its effect on Escherichia coli strains, observing significant changes in the orientational spectra of cell suspensions incubated with various concentrations of the drug. This research provides insights into the potential use of sulfacetamide sodium for testing the resistance of bacteria to sulfonamides (Guliy et al., 2014).

Chromatographic Methods for Analysis

Analytical methods involving chromatography for determining sulfacetamide sodium, along with its impurities like sulfanilamide and dapsone, have been developed. These methods are specific, accurate, and precise, suitable for the simultaneous determination of these components in mixtures,demonstrating their utility in pharmaceutical analysis (El-Ragehy, Hegazy, Tawfik, & Sedik, 2021).

Potentiometric Method for Drug Determination

A novel electrochemical method based on a membrane sensor was developed for the determination of sulfacetamide sodium. This sensor showed excellent performance characteristics, establishing its applicability in the analysis of sulfacetamide sodium in various formulations and biological fluids, offering a new dimension for drug analysis and quality control (El-Ragehy, Hegazy, Abdelhamid, & Tawfik, 2018).

Enhancing Ocular Drug Delivery

Research into enhancing ocular drug delivery has led to the development of sulfacetamide sodium ocusert for controlled drug delivery. This approach aimed to address the challenges of poor bioavailability and frequent dosing associated with traditional formulations, thereby improving the effectiveness of treatment for conditions like bacterial conjunctivitis (Nagpal et al., 2020).

Cocrystals for Modulating Solubility

A crystal engineering study focused on creating cocrystals of sulfacetamide to modulate its solubility, aimed at improving its therapeutic action. This study presented an innovative approach to pharmaceutical cocrystal formulation, which could enhance the drug's residence time at the site of action and potentially its efficacy (Goud, Khan, & Nangia, 2014).

Safety And Hazards

Sulfacetamide Sodium may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMSFAORUFMASU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-80-9 (Parent)
Record name Sulfacetamide sodium anhydrous
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DSSTOX Substance ID

DTXSID40889336
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
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Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfacetamide sodium

CAS RN

127-56-0, 6209-17-2
Record name Sulfacetamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
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Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
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Record name Sulfacetamide sodium
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Record name Sulfacetamide sodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACETAMIDE SODIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
876
Citations
MV Yuen, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… combination with sulfacetamide sodium monohydrate (… sulfacetamide sodium monohydrate products because of the availability of FDA-approved singleingredient sulfacetamide sodium …
Number of citations: 0 archive.hshsl.umaryland.edu
Ş Çolak, M Korkmaz - Journal of pharmaceutical and biomedical analysis, 2004 - Elsevier
In the present work, the spectroscopic and kinetic features of the radical species induced in gamma-irradiated sulfacetamide-sodium (SS) was studied at room and at different …
Number of citations: 19 www.sciencedirect.com
WW DUEMLING - AMA Archives of Dermatology and Syphilology, 1954 - jamanetwork.com
KATIOFSKY 1 in 1939 reported his experience with a new sulfonamide, sodium sulfacetamide, in the treatment of diseases of the eye. His article initiated a series of studies of the drug …
Number of citations: 8 jamanetwork.com
D Sensoy, E Cevher, A Sarıcı, M Yılmaz… - European Journal of …, 2009 - Elsevier
… The aim of this study was to prepare bioadhesive sulfacetamide sodium (SA) microspheres to increase their residence time on the ocular surface and to enhance their treatment efficacy …
Number of citations: 82 www.sciencedirect.com
S Ahmed, N Anwar, MA Sheraz… - Journal of pharmacy & …, 2017 - ncbi.nlm.nih.gov
… ) and precise (RSD 0.587%) with detectable and quantifiable limits of 1.67× 10–6 M (0.04 mg%) and 5.07× 10–6 M (0.13 mg%), respectively for the assay of pure sulfacetamide sodium. …
Number of citations: 16 www.ncbi.nlm.nih.gov
NA El-Ragehy, MA Hegazy, G AbdElHamid… - Bulletin of Faculty of …, 2018 - Elsevier
… for the determination of unknown sulfacetamide sodium concentrations. … of sulfacetamide sodium and prednisolone acetate in different ratios. Different volumes of sulfacetamide sodium (…
Number of citations: 20 www.sciencedirect.com
N jassam Alaallah, SA Dhahir, HH Ali - Baghdad Science Journal, 2021 - iasj.net
… sulfacetamide sodium are described. The primary approach contains conversion of sulfacetamide sodium … This approach was successfully employed for sulfacetamide sodium detection …
Number of citations: 2 www.iasj.net
N Abdullah, F Karamat, S Qamar… - Acta Poloniae …, 2019 - bibliotekanauki.pl
Sulfacetamide sodium (SFS), in combination with prednisolone sodium phosphate (PSP), is indicated for ophthalmic infections. The present study describes a reverse phase-high …
Number of citations: 7 bibliotekanauki.pl
PN Naik, SA Chimatadar… - … & Drug Disposition, 2010 - Wiley Online Library
The binding of sulfacetamide sodium (SAS) to bovine serum albumin (BSA) was investigated by spectroscopic methods, namely fluorescence, FT-IR and UV-vis absorption spectral …
Number of citations: 17 onlinelibrary.wiley.com
IJ Al-Nuri, IA Al-Obaydi - Rafidain journal of science, 2009 - iasj.net
… of sulfacetamide sodium in distilled water. The quantification was accomplished using the integrated area under the peaks. The zero-order spectrum of sulfacetamide sodium shows an …
Number of citations: 8 www.iasj.net

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